molecular formula C14H16N2O B14119301 N-(Quinolin-2-yl)pentanamide

N-(Quinolin-2-yl)pentanamide

Cat. No.: B14119301
M. Wt: 228.29 g/mol
InChI Key: JUTMQZZDKHRKAG-UHFFFAOYSA-N
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Description

N-(Quinolin-2-yl)pentanamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound has been studied for its potential as a ligand for dopamine receptors, particularly the D3 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N-(Quinolin-2-yl)pentanamide involves the reaction of 5-bromo-N-(quinolin-2-yl)pentanamide with 1-(3,5-dichlorophenyl)piperazine in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 24 hours and then cooled to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-2-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Substitution reactions can occur at the quinoline ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Quinolin-2-yl)pentanamide involves its interaction with dopamine receptors, particularly the D3 receptor. The compound binds to the receptor and modulates its activity, which can influence various physiological processes such as movement, mood, and cognition . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways associated with dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Quinolin-2-yl)pentanamide is unique due to its specific structure, which allows it to interact selectively with dopamine receptors. This selectivity makes it a valuable compound for studying the role of dopamine receptors in various physiological and pathological processes.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-quinolin-2-ylpentanamide

InChI

InChI=1S/C14H16N2O/c1-2-3-8-14(17)16-13-10-9-11-6-4-5-7-12(11)15-13/h4-7,9-10H,2-3,8H2,1H3,(H,15,16,17)

InChI Key

JUTMQZZDKHRKAG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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